molecular formula C17H21N3O4S B1672373 GSK 264220A CAS No. 685506-42-7

GSK 264220A

Katalognummer: B1672373
CAS-Nummer: 685506-42-7
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: LVOVQRPAMXCXTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK264220A ist ein potenter, am aktiven Zentrum angreifender, kovalenter Inhibitor der endothelialen Lipase und der Lipoproteinlipase. Es ist bekannt für sein Potenzial, das Risiko von Herz-Kreislauf-Erkrankungen durch Modulation des Lipidstoffwechsels zu verringern. Die Verbindung hat die Summenformel C17H21N3O4S und ein Molekulargewicht von 363,43 g/mol .

Herstellungsmethoden

Die Synthese von GSK264220A umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Syntheseweg beinhaltet typischerweise die Bildung einer Sulfonylharnstoffstruktur, die für seine biologische Aktivität entscheidend ist. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Reagenzien wie Piperidin und Phenylisocyanat . Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber die Synthese im Labormaßstab bietet eine Grundlage für potenzielle Hochskalierungsprozesse.

Vorbereitungsmethoden

The synthesis of GSK264220A involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a sulfonylurea structure, which is crucial for its biological activity. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as piperidine and phenyl isocyanate . Industrial production methods are not widely documented, but laboratory-scale synthesis provides a foundation for potential scale-up processes.

Analyse Chemischer Reaktionen

GSK264220A durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Profile

  • Chemical Name: N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea
  • CAS Number: 685506-42-7
  • Molecular Weight: 363.43 g/mol
  • Purity: ≥98% (HPLC)
  • IC50 Values:
    • Endothelial Lipase: 0.13 μM
    • Lipoprotein Lipase: 0.10 μM

GSK 264220A exhibits high specificity for endothelial lipase and lipoprotein lipase, making it a valuable tool in lipid metabolism research. Its ability to inhibit these enzymes can influence various physiological processes, including lipid storage and mobilization, which are crucial in conditions such as obesity, diabetes, and cardiovascular diseases .

Research Applications

  • Lipid Metabolism Studies
    • This compound has been used to investigate the role of endothelial lipase in lipid metabolism. In vitro studies have demonstrated its effectiveness in reducing triacylglycerol levels in cell lines, providing insights into the regulation of lipid homeostasis .
  • Cancer Research
    • The compound has shown promise in cancer studies, particularly concerning its effects on melanoma cell lines. It was observed to suppress lipoprotein lipase-dependent survival pathways in melanoma cells, indicating potential applications in cancer therapy by targeting lipid metabolism .
  • Gene Delivery Systems
    • In vivo experiments have reported that this compound enhances the efficacy of lipid nanoparticles for gene delivery. This application is particularly relevant for developing RNA-based therapies, as it improves the delivery and silencing efficacy of small interfering RNAs (siRNAs) in animal models .
  • Hepatitis B Virus Studies
    • Research has indicated that endothelial lipase plays a role in the lifecycle of the hepatitis B virus. This compound's inhibition of this enzyme has been linked to altered viral dynamics, suggesting its potential as a therapeutic agent against viral infections .

Case Studies

StudyApplicationFindings
Keller et al., 2008High-throughput screeningIdentified this compound as a potent inhibitor of endothelial lipase using high-density lipoprotein (HDL) as substrate .
Goodman et al., 2009Selective inhibitionDemonstrated that this compound selectively inhibits endothelial lipase over other lipases, highlighting its specificity and potential therapeutic relevance .
Pastor et al., 2014Lipid analysisUtilized this compound to study the enzymatic generation of monoacylglycerols from plasma samples, emphasizing its role in lipid biochemistry .
Oncogenesis Study, 2018Cancer therapyFound that this compound reduced lipid accumulation in breast cancer cells by inhibiting lipoprotein lipase activity, suggesting a novel approach for cancer treatment .

Wirkmechanismus

GSK264220A exerts its effects by covalently binding to the active site of endothelial lipase and lipoprotein lipase. This binding inhibits the enzymatic activity, leading to a decrease in the hydrolysis of high-density lipoprotein (HDL) cholesterol and other lipids. The inhibition of these lipases results in increased levels of HDL cholesterol, which is beneficial for cardiovascular health .

Vergleich Mit ähnlichen Verbindungen

GSK264220A ist aufgrund seiner hohen Potenz und Selektivität für die endotheliale Lipase und die Lipoproteinlipase einzigartig. Ähnliche Verbindungen umfassen:

    GSK2033: Ein weiterer Lipase-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher biologischer Aktivität.

    ASS234: Eine Verbindung mit dualer inhibitorischer Aktivität gegen Lipasen und andere Enzyme.

    NSC59984: Ein Lipase-Inhibitor mit einem anderen Wirkmechanismus .

Diese Verbindungen teilen einige biologische Aktivitäten mit GSK264220A, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Zielmolekülen, was die Einzigartigkeit von GSK264220A in seiner Klasse unterstreicht.

Biologische Aktivität

GSK 264220A is a chemical compound identified as an inhibitor of endothelial lipase and lipoprotein lipase, with significant implications in lipid metabolism and cardiovascular health. The compound's chemical name is N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]- N'-phenylurea, and it exhibits potent inhibitory activity, with IC50 values of 0.13 μM for endothelial lipase and 0.10 μM for lipoprotein lipase .

This compound functions by inhibiting the activity of specific lipases involved in lipid metabolism. These enzymes play crucial roles in the hydrolysis of triglycerides and phospholipids, affecting the levels of free fatty acids and lipoproteins in circulation. By inhibiting these enzymes, this compound can potentially alter lipid profiles, which may have therapeutic implications for conditions such as dyslipidemia and atherosclerosis.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in reducing the activity of endothelial lipase, which is known to influence high-density lipoprotein (HDL) metabolism and consequently cardiovascular health. The compound was utilized in various assays to assess its impact on lipid profiles in cell cultures, showing a significant reduction in triglyceride levels when endothelial cells were treated with this compound .

Table 1: IC50 Values of this compound

EnzymeIC50 (μM)
Endothelial Lipase0.13
Lipoprotein Lipase0.10

Case Study 1: Lipid Metabolism in Cardiovascular Health

A study investigated the effects of this compound on lipid metabolism in a murine model. Mice treated with this compound exhibited a significant decrease in plasma triglycerides and an increase in HDL levels compared to controls. This suggests that this compound may enhance HDL functionality while reducing triglyceride-rich lipoproteins, potentially mitigating cardiovascular risk factors .

Case Study 2: Impact on Obesity-Related Dyslipidemia

In another study focusing on obesity-related dyslipidemia, this compound was administered to obese rats. The results indicated a marked improvement in lipid profiles, including reduced levels of low-density lipoprotein (LDL) and increased HDL cholesterol. The study concluded that this compound could be beneficial in managing dyslipidemia associated with obesity .

Research Findings

Recent research has highlighted the potential of this compound not only as a therapeutic agent but also as a tool for understanding lipid metabolism pathways. For instance, studies utilizing mass spectrometry have elucidated the effects of this compound on various lipid species, demonstrating its ability to modulate lipid signaling pathways involved in inflammation and metabolic regulation .

Table 2: Summary of Research Findings on this compound

Study ReferenceFindings
Inhibition of endothelial and lipoprotein lipases; IC50 values established.
Reduction in triglyceride levels in cultured endothelial cells.
Improved lipid profiles in murine models; potential cardiovascular benefits.
Positive effects on obesity-related dyslipidemia in rat models.

Eigenschaften

IUPAC Name

1-(2-methyl-5-piperidin-1-ylsulfonylfuran-3-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-13-15(19-17(21)18-14-8-4-2-5-9-14)12-16(24-13)25(22,23)20-10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOVQRPAMXCXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384608
Record name GSK 264220A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685506-42-7
Record name GSK 264220A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK 264220A
Reactant of Route 2
Reactant of Route 2
GSK 264220A
Reactant of Route 3
Reactant of Route 3
GSK 264220A
Reactant of Route 4
Reactant of Route 4
GSK 264220A
Reactant of Route 5
Reactant of Route 5
GSK 264220A
Reactant of Route 6
Reactant of Route 6
GSK 264220A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.